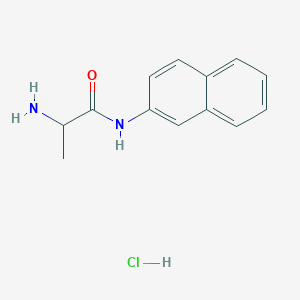

DL-Alanine beta-naphthylamide hydrochloride

Description

The exact mass of the compound N-DL-Alanyl-2-naphthylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-naphthalen-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRRMRLNYQNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74144-49-3 | |

| Record name | Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74144-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-2-naphthylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074144493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DL-alanyl-2-naphthylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to DL-Alanine β-Naphthylamide Hydrochloride for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, biochemical applications, and experimental protocols of a versatile aminopeptidase substrate.

Introduction

DL-Alanine β-naphthylamide hydrochloride is a synthetic amino acid derivative that serves as a crucial tool in biochemical and microbiological research. As a chromogenic substrate for various aminopeptidases, it enables the detection and quantification of enzymatic activity through the release of β-naphthylamine. This guide provides a detailed overview of its chemical characteristics, primary applications, and specific experimental methodologies, tailored for researchers, scientists, and professionals in drug development. The racemic nature of this compound, containing both D- and L-alanine isomers, allows for broad reactivity with enzymes that exhibit stereospecificity. Its utility extends from fundamental enzyme kinetics to diagnostic microbiology and as an intermediate in pharmaceutical synthesis.[1]

Chemical and Physical Properties

DL-Alanine β-naphthylamide hydrochloride is a white to off-white solid, valued for its stability and compatibility with various solvents used in experimental settings.[1][2] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in laboratory environments.

| Property | Value | Reference(s) |

| CAS Number | 74144-49-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O·HCl | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [1] |

| Melting Point | 258-260 °C (decomposes) | |

| Solubility | Ethanol: 50 mg/mL, clear to slightly hazy | |

| Storage Temperature | 2-8 °C |

Primary Applications in Research and Development

The unique structure of DL-Alanine β-naphthylamide hydrochloride, which mimics natural amino acids, makes it a versatile tool in several research areas.[1][2]

Biochemical Research: Enzyme Substrate

The primary application of this compound is as a chromogenic substrate for aminopeptidases, particularly alanine aminopeptidase (AAP).[3] The enzymatic cleavage of the amide bond releases β-naphthylamine, a molecule that can be detected colorimetrically after a diazotization reaction, or fluorometrically. This allows for the sensitive quantification of enzyme activity. Its applications in this area include:

-

Enzyme Inhibition Studies: Understanding metabolic pathways and drug mechanisms by assessing the inhibitory effects of compounds on aminopeptidase activity.[1]

-

Enzyme Kinetics: Determining key kinetic parameters such as Kₘ and Vₘₐₓ for aminopeptidases.[3]

-

Protein Interaction Studies: Investigating the interactions of proteins with amino acid substrates.[1]

Diagnostic Microbiology: Differentiation of Listeria Species

A significant and specific application is in the differentiation of Listeria monocytogenes from other Listeria species.[2][4][5] All species of Listeria, with the exception of L. monocytogenes, produce an alanyl aminopeptidase that hydrolyzes DL-alanine-β-naphthylamide.[2][4] This forms the basis of a simple, rapid, and effective colorimetric test to distinguish the pathogenic L. monocytogenes from other non-pathogenic or less common pathogenic species.[2][4]

Pharmaceutical Development

DL-Alanine β-naphthylamide hydrochloride serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its applications in this sector include:

-

Analgesics and Anti-inflammatory Drugs: It is used as a building block in the development of these classes of drugs.[1]

-

Neurological Disorders: The compound is utilized in the synthesis of novel therapeutics targeting neurological conditions.[6]

-

Formulation Enhancement: It can improve the solubility and stability of pharmaceutical formulations, leading to enhanced drug delivery systems.[1]

Experimental Protocols

Differentiation of Listeria Species

This protocol is based on the principle that most Listeria species, excluding L. monocytogenes, produce alanyl aminopeptidase.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride solution (substrate)

-

Fast Garnet GBC or a similar diazonium salt solution (color developer)

-

Bacterial colonies of Listeria species grown on a suitable agar medium

-

Sterile distilled water or buffer

-

Test tubes

-

Incubator (37°C)

Procedure:

-

Prepare a dense suspension of the bacterial colony in sterile distilled water or buffer in a test tube.

-

Add the DL-Alanine β-naphthylamide hydrochloride substrate solution to the bacterial suspension.

-

Incubate the mixture at 37°C for a specified period (e.g., 30 minutes to 2 hours).

-

Following incubation, add the color developer solution (e.g., Fast Garnet GBC).

-

Observe for a color change. A positive reaction (hydrolysis of the substrate) is indicated by the development of a distinct color (e.g., red with Fast Garnet GBC), signifying the presence of a Listeria species other than L. monocytogenes. No color change indicates a negative reaction, characteristic of L. monocytogenes.

Alanine Aminopeptidase (AAP) Activity Assay

This protocol provides a general framework for measuring AAP activity in a sample (e.g., cell lysate, purified enzyme).

Materials:

-

DL-Alanine β-naphthylamide hydrochloride solution (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8)

-

Fast Garnet GBC solution (1 mg/mL in 1 M sodium acetate buffer, pH 4.2, with 10% Tween 20) or other suitable color developer.[3]

-

Spectrophotometer

-

Enzyme sample

-

Test tubes or microplate

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and the enzyme sample in a test tube or microplate well.

-

Initiate the reaction by adding the DL-Alanine β-naphthylamide hydrochloride substrate solution to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the color developer solution (e.g., Fast Garnet GBC solution).[3]

-

Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 525 nm for the β-naphthylamine-Fast Garnet GBC adduct).[3]

-

The enzyme activity is proportional to the measured absorbance and can be quantified by comparison to a standard curve of β-naphthylamine.

Visualizations

Enzymatic Hydrolysis Workflow

The following diagram illustrates the general workflow for an enzyme activity assay using DL-Alanine β-naphthylamide hydrochloride.

Caption: General workflow for an aminopeptidase activity assay.

Enzymatic Cleavage of DL-Alanine β-Naphthylamide Hydrochloride

This diagram depicts the enzymatic cleavage of the substrate by an aminopeptidase.

Caption: Enzymatic hydrolysis of the substrate.

Conclusion

DL-Alanine β-naphthylamide hydrochloride is a robust and versatile tool for researchers and drug development professionals. Its well-defined chemical properties, coupled with its utility as a chromogenic substrate, make it indispensable for the study of aminopeptidases and for specific diagnostic applications such as the identification of Listeria monocytogenes. Furthermore, its role as a synthetic intermediate highlights its importance in the broader field of pharmaceutical sciences. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a variety of research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Simple color tests based on an alanyl peptidase reaction which differentiate Listeria monocytogenes from other Listeria species: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. The identification of Listeria species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to DL-Alanine β-Naphthylamide Hydrochloride

This technical guide provides a comprehensive overview of DL-Alanine β-naphthylamide hydrochloride, a versatile chemical compound with significant applications in biochemical research and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of various bioactive molecules and is widely utilized for its ability to mimic natural amino acids, making it an invaluable tool in studies related to enzyme activity and protein interactions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structure, and applications.

Core Chemical and Physical Properties

DL-Alanine β-naphthylamide hydrochloride is a white to off-white solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O·HCl[1] |

| Linear Formula | CH₃CH(NH₂)CONHC₁₀H₇·HCl[2] |

| Molecular Weight | 250.72 - 250.77 g/mol [1][2][3] |

| CAS Number | 74144-49-3[1][2] |

| Melting Point | 258-260 °C (decomposes)[2] |

| Solubility | Ethanol: 50 mg/mL, clear to slightly hazy[2] |

| Purity | ≥98% (TLC)[2], ≥99% (HPLC)[1] |

| Storage Temperature | 2-8°C[2] or 0-8°C[1][4] |

Chemical Structure

The chemical structure of DL-Alanine β-naphthylamide hydrochloride is presented below. The molecule consists of an alanine core linked to a β-naphthylamine group via an amide bond, with a hydrochloride salt form.

References

In-Depth Technical Guide to the Mechanism of Action of DL-Alanine β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanine β-naphthylamide hydrochloride is a widely utilized synthetic substrate for the characterization and quantification of aminopeptidase activity. Its mechanism of action is centered on the enzymatic hydrolysis of the amide bond, a reaction that liberates the fluorescent molecule β-naphthylamine, providing a sensitive marker for enzyme kinetics and cellular localization studies. This technical guide provides a comprehensive overview of the core mechanism, associated signaling pathways, quantitative enzymatic data, and detailed experimental protocols for the use of DL-Alanine β-naphthylamide hydrochloride in research and drug development.

Core Mechanism of Action

The primary mechanism of action of DL-Alanine β-naphthylamide hydrochloride is its function as a chromogenic and fluorogenic substrate for a variety of aminopeptidases, most notably Alanine Aminopeptidase (AAP) and Leucine Aminopeptidase (LAP). These exopeptidases catalyze the cleavage of the N-terminal amino acid from peptides and proteins.

The process unfolds in a straightforward biochemical reaction:

-

Enzyme-Substrate Binding: DL-Alanine β-naphthylamide binds to the active site of the aminopeptidase.

-

Hydrolysis: The aminopeptidase catalyzes the hydrolytic cleavage of the amide bond between the alanine residue and the β-naphthylamine moiety.

-

Product Release: The reaction yields two products: DL-alanine and free β-naphthylamine.

The utility of this compound in research is derived from the properties of the β-naphthylamine product. β-naphthylamine is a fluorescent molecule, and its release can be monitored in real-time to determine the rate of the enzymatic reaction. This principle forms the basis of numerous assays for aminopeptidase activity.[1][2]

Cellular Uptake

For studies involving live cells, the cellular uptake of DL-Alanine β-naphthylamide hydrochloride is a critical first step. While the precise mechanism in mammalian cells is not extensively documented, it is presumed to be transported across the cell membrane by amino acid or peptide transporters. Studies in Pseudomonas aeruginosa have indicated that the uptake of amino acid-β-naphthylamides is an energy-dependent process that can be induced by the presence of amino acids. In mammalian systems, transporters such as the solute carrier (SLC) family, including peptide transporters (PepT1/SLC15A1 and PepT2/SLC15A2) and various amino acid transporters, are likely candidates for facilitating its entry into the cytoplasm.[3] The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of aminopeptidases with DL-Alanine β-naphthylamide hydrochloride as a substrate are crucial for comparative studies and inhibitor screening. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.

Below is a summary of kinetic data for Alanine Aminopeptidase (AAP) isoenzymes from water buffalo kidney, demonstrating the utility of DL-Alanine β-naphthylamide hydrochloride in characterizing enzyme activity.

| Enzyme Isoenzyme | Substrate | Km (mM) | Vmax (units/mg protein) |

| AAP1 | DL-alanine-β-naphthylamide HCl | 0.15 | 1694 |

| AAP2 | DL-alanine-β-naphthylamide HCl | 0.17 | 1143 |

| AAP3 | DL-alanine-β-naphthylamide HCl | 0.125 | 66129 |

Data sourced from a study on the purification and properties of alanine aminopeptidase from water buffalo kidney.[1]

Experimental Protocols

The enzymatic cleavage of DL-Alanine β-naphthylamide can be quantified using either fluorometric or colorimetric methods.

Fluorometric Assay for Aminopeptidase Activity

This method relies on the direct measurement of the fluorescence of the liberated β-naphthylamine.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride

-

Enzyme preparation (purified or cell lysate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Fluorometer with excitation and emission wavelengths suitable for β-naphthylamine (Excitation: ~335 nm, Emission: ~410 nm)

-

96-well black microplate

Procedure:

-

Prepare Substrate Stock Solution: Dissolve DL-Alanine β-naphthylamide hydrochloride in a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Working Solutions: Dilute the enzyme preparation and the substrate stock solution to the desired concentrations in the assay buffer.

-

Set up the Reaction: In a 96-well black microplate, add the assay buffer and the enzyme solution.

-

Initiate the Reaction: Add the substrate working solution to each well to start the reaction. The final reaction volume is typically 100-200 µL. Include appropriate controls (e.g., no enzyme, no substrate).

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure Fluorescence: Measure the increase in fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the enzyme activity.

Colorimetric Assay for Aminopeptidase Activity

This method involves a coupling reaction where the released β-naphthylamine reacts with a diazonium salt, such as Fast Garnet GBC, to produce a colored azo dye.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride

-

Enzyme preparation

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Fast Garnet GBC solution (e.g., 1 mg/mL in 1 M sodium acetate buffer, pH 4.2, with 10% Tween 20)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Solutions: Prepare the substrate and enzyme solutions in the assay buffer as described for the fluorometric assay.

-

Enzymatic Reaction: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, enzyme solution, and substrate solution.

-

Incubate: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).

-

Terminate the Reaction and Develop Color: Stop the reaction by adding the Fast Garnet GBC solution. This will also initiate the color development.

-

Measure Absorbance: After a short incubation period for color development (e.g., 5-10 minutes), measure the absorbance at the appropriate wavelength for the formed azo dye (typically around 520-550 nm). The absorbance is proportional to the amount of β-naphthylamine released and thus to the enzyme activity.[1]

Visualization of Pathways and Workflows

Enzymatic Hydrolysis Workflow

The following diagram illustrates the workflow for a typical enzymatic assay using DL-Alanine β-naphthylamide hydrochloride.

References

- 1. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new beta-naphthylamide substrate of p-guanidino-L-phenylalanine for trypsin and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of DL-Alanine beta-naphthylamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Alanine β-naphthylamide hydrochloride. It includes detailed information on its molecular structure, physicochemical characteristics, and its application in biochemical assays. This document is intended to be a valuable resource for researchers utilizing this compound in their studies.

Chemical and Physical Properties

DL-Alanine β-naphthylamide hydrochloride is a synthetic amino acid derivative commonly used as a chromogenic substrate for various aminopeptidases.[1][2] Its hydrochloride form enhances stability and solubility in aqueous solutions, making it suitable for use in biological assays.[3]

Physicochemical Data

The key physical and chemical properties of DL-Alanine β-naphthylamide hydrochloride are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄N₂O·HCl | [1] |

| Molecular Weight | 250.72 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 258-260 °C (decomposes) | |

| Solubility | Soluble in ethanol (50 mg/mL, clear to slightly hazy) | |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 74144-49-3 |

Stability

As a hydrochloride salt, DL-Alanine β-naphthylamide hydrochloride exhibits greater stability compared to its free base form. The protonation of the amino group reduces its nucleophilicity, thus minimizing degradation.[3] For long-term storage, the compound should be kept at 0-8 °C.[1]

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the identification and characterization of DL-Alanine β-naphthylamide hydrochloride.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

An ATR-IR spectrum of DL-Alanine beta-naphthylamide hydrochloride is available through SpectraBase.[5] Access to the full spectrum may require a subscription. The IR spectrum provides information about the functional groups present in the molecule.

Due to access limitations, the full spectrum and peak analysis are not provided here.

Further literature search is required for detailed 1H NMR, 13C NMR, UV-Vis, and Mass Spectrometry data.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of DL-Alanine β-naphthylamide hydrochloride in research.

Determination of Melting Point (Capillary Method)

A standard capillary method can be used to determine the melting point of DL-Alanine β-naphthylamide hydrochloride.[6]

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of DL-Alanine β-naphthylamide hydrochloride in various solvents can be determined using the shake-flask method.[7][8]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Alanine Aminopeptidase (AAP) Activity Assay

DL-Alanine β-naphthylamide hydrochloride is a substrate for alanine aminopeptidase (AAP). The following protocol is adapted from a study on water buffalo kidney AAP.[9]

Reagents:

-

100 mM Tris-HCl buffer, pH 7.8

-

Enzyme extract (suitably diluted)

-

6 mM DL-Alanine β-naphthylamide hydrochloride stock solution

-

Fast Garnet GBC solution (1 mg/mL) in 1 M Na-acetate buffer (pH 4.2) containing 10% Tween 20

Procedure:

-

In a reaction tube, combine 1.5 mL of 100 mM Tris-HCl buffer (pH 7.8) and a suitable dilution of the enzyme extract.

-

Initiate the reaction by adding 0.1 mL of the 6 mM DL-Alanine β-naphthylamide hydrochloride stock solution to achieve a final substrate concentration of 0.4 mM.

-

Incubate the reaction mixture.

-

Terminate the reaction by adding 0.5 mL of the Fast Garnet GBC solution.

-

The liberated β-naphthylamine reacts with the Fast Garnet GBC to produce a colored product, which can be measured spectrophotometrically.

Biological Activity and Applications

DL-Alanine β-naphthylamide hydrochloride is primarily used as a substrate in biochemical assays to detect and quantify aminopeptidase activity.[1][9] Aminopeptidases, such as alanine aminopeptidase (also known as CD13), are involved in various physiological processes, including peptide metabolism, signal transduction, and cell growth.[10][11]

Role in Enzyme Inhibition Studies

This compound is utilized in studies related to enzyme inhibition to understand metabolic pathways and drug mechanisms.[1]

Neuroscience Research

DL-Alanine β-naphthylamide hydrochloride is applied in neuropharmacology to investigate its effects on neurotransmitter systems.[1] Its ability to mimic natural substrates makes it relevant in studies of receptor binding and signal transduction pathways.[2]

Visualizations

Experimental Workflow for Alanine Aminopeptidase (AAP) Assay

Caption: Workflow for the determination of Alanine Aminopeptidase (AAP) activity.

Signaling Context of Alanine Aminopeptidase (CD13)

A specific signaling pathway directly modulated by DL-Alanine β-naphthylamide hydrochloride has not been identified in the literature. However, its substrate, Alanine Aminopeptidase (CD13), is known to be involved in various signaling events. The following diagram illustrates a generalized view of CD13's role.

Caption: Involvement of Alanine Aminopeptidase (CD13) in cellular signaling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alanine aminopeptidase - Wikipedia [en.wikipedia.org]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. huberlab.ch [huberlab.ch]

- 7. benchchem.com [benchchem.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. Role of alanyl aminopeptidase in growth and function of human T cells (review). | Semantic Scholar [semanticscholar.org]

- 11. Membrane alanyl aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Substrate Specificity of DL-Alanine β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of DL-Alanine β-naphthylamide hydrochloride, its enzymatic interactions, and its application in research and drug development. The document details experimental protocols, presents quantitative data, and visualizes key pathways and workflows.

Introduction to DL-Alanine β-Naphthylamide Hydrochloride

DL-Alanine β-naphthylamide hydrochloride is a synthetic chromogenic and fluorogenic substrate widely utilized in biochemistry and cell biology to assay aminopeptidase activity. Its structure, consisting of a DL-alanine residue linked to a β-naphthylamine moiety, allows for the sensitive detection of enzymes that cleave the N-terminal alanine. Upon enzymatic hydrolysis, the release of β-naphthylamine can be quantified, providing a measure of enzyme activity. This substrate is particularly valuable for studying alanine aminopeptidases.

Core Interaction: Aminopeptidase N (APN/CD13)

The primary enzyme that hydrolyzes DL-Alanine β-naphthylamide is Alanine Aminopeptidase (AAP), also known as Aminopeptidase N (APN) or Cluster of Differentiation 13 (CD13).[1][2][3] APN is a zinc-dependent metalloprotease expressed on the surface of various cell types, including those in the small intestine, kidney, and immune system.[3][4]

APN plays a crucial role in the final digestion of peptides, the regulation of peptide hormones, and various cellular processes such as proliferation, migration, and signal transduction.[5][6] Its involvement in pathological conditions, including cancer and inflammation, has made it a significant target for drug development.[5][6]

Substrate Specificity and Quantitative Data

DL-Alanine β-naphthylamide exhibits a high degree of specificity for aminopeptidases that preferentially cleave N-terminal alanine residues. The use of the DL-racemic mixture allows for the assessment of enzymes that can act on either D- or L-alanine, although most biological aminopeptidases are specific for the L-isomer.

The efficiency of hydrolysis by different aminopeptidases can be compared by examining their kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters for the Hydrolysis of Amino Acid β-Naphthylamides by Various Aminopeptidases

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Camel Liver Alanine Aminopeptidase | DL-Alanine-β-naphthylamide HCl | - | - | [7] |

| Human Liver Aminopeptidase | L-Alanyl-β-naphthylamide | Similar to L-leucyl-β-naphthylamide | - | [7] |

| Human Kidney Aminopeptidase | L-Alanyl-β-naphthylamide | Similar to L-leucyl-β-naphthylamide | - | [7] |

| Human Pancreas Aminopeptidase | L-Alanyl-β-naphthylamide | Similar to L-leucyl-β-naphthylamide | - | [7] |

| Human Small Intestine Aminopeptidase | L-Alanyl-β-naphthylamide | Similar to L-leucyl-β-naphthylamide | - | [7] |

Note: Specific Km and Vmax values for DL-Alanine β-naphthylamide hydrochloride are not consistently reported across the literature. The table reflects comparative data where available. The relative activity of camel liver alanine aminopeptidase was found to be highest for DL-Alanine-β-naphthylamide HCl compared to L-Leucine-β-naphthylamide HCl and Glycine-β-naphthylamide HCl.[7]

Experimental Protocols

Standard Aminopeptidase Activity Assay

This protocol outlines a common method for determining aminopeptidase activity using DL-Alanine β-naphthylamide hydrochloride as a substrate.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8)

-

Enzyme sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Fast Garnet GBC solution (1 mg/mL in 1 M sodium acetate buffer, pH 4.2, containing 10% Tween 20)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DL-Alanine β-naphthylamide hydrochloride (e.g., 6 mM in an appropriate solvent like ethanol or water, depending on solubility).

-

Set up the reaction mixture in a microplate well or cuvette. A typical reaction mixture (1.5 mL) contains:

-

1.3 mL of 100 mM Tris-HCl buffer, pH 7.8

-

0.1 mL of appropriately diluted enzyme sample

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the substrate stock solution (final concentration 0.4 mM).

-

Incubate the reaction for a specific period (e.g., 10-60 minutes) at the chosen temperature.

-

Terminate the reaction by adding 0.5 mL of the Fast Garnet GBC solution. This solution couples with the liberated β-naphthylamine to produce a colored azo dye.

-

Measure the absorbance of the resulting solution at 525 nm.

-

A blank reaction should be prepared by adding the terminating solution before the substrate.

-

A standard curve using known concentrations of β-naphthylamine should be prepared to quantify the amount of product formed.

Alternative Detection Methods for β-Naphthylamine

While the Fast Garnet GBC method is common, other techniques can be employed for the detection of β-naphthylamine:

-

Fluorometry: The liberated β-naphthylamine is fluorescent and can be detected with greater sensitivity than colorimetric methods.[8] Excitation and emission wavelengths for β-naphthylamine are typically around 335 nm and 410 nm, respectively.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly specific and quantitative method for separating and detecting β-naphthylamine from the reaction mixture.[9][10][11] This is particularly useful for complex samples or when precise quantification is required.

Signaling Pathways and Experimental Workflows

The primary enzymatic target of DL-Alanine β-naphthylamide, Aminopeptidase N (CD13), is involved in numerous signaling pathways critical to both normal physiology and disease states.

Aminopeptidase N (CD13) Signaling in Cancer Progression

APN/CD13 is frequently overexpressed in various cancers and plays a role in tumor growth, angiogenesis, and metastasis.[5][6] Its enzymatic activity can modulate the local tumor microenvironment by cleaving signaling peptides. Furthermore, CD13 can also function independently of its enzymatic activity through protein-protein interactions, influencing cell adhesion and migration.[12]

Caption: CD13 signaling in cancer.

Experimental Workflow for Enzyme Inhibition Assay

This workflow illustrates the process of screening for inhibitors of aminopeptidase activity using DL-Alanine β-naphthylamide hydrochloride.

References

- 1. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] CD13/Aminopeptidase N Is a Potential Therapeutic Target for Inflammatory Disorders | Semantic Scholar [semanticscholar.org]

- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. datapdf.com [datapdf.com]

- 8. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 9. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Simple method of analysis of beta-naphthylamine contained in commercial alpha-naphthylamine using high speed liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CD13 (aminopeptidase N) can associate with tumor-associated antigen L6 and enhance the motility of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of DL-Alanine beta-naphthylamide hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Alanine beta-naphthylamide hydrochloride in various solvents. The information contained herein is intended to support research, drug development, and other scientific applications where the use of this compound is indicated. While direct quantitative solubility data in all common laboratory solvents is not extensively available in public literature, this guide consolidates the existing information and provides a framework for experimental solubility determination.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative solubility data for this compound. It is important to note the absence of specific public data for several common solvents, highlighting a knowledge gap that may require experimental determination.

| Solvent | Temperature | Solubility | Observations |

| Ethanol | Not Specified | 50 mg/mL | Clear to slightly hazy solution[1][2] |

| Water | Not Specified | Data not available* | |

| Methanol | Not Specified | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available** |

*Note: The related compound, L-Alanine β-naphthylamide (the free base), is reported to be insoluble in water. **Note: A structurally similar compound, Gly-Phe-β-naphthylamide, exhibits a solubility of approximately 20 mg/mL in DMSO and 1 mg/mL in ethanol, while being sparingly soluble in aqueous buffers[3]. This suggests that this compound may also exhibit solubility in DMSO.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended for determining the solubility of this compound. This method is robust and suitable for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other suitable quantitative technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration determined in the analysis and the dilution factor used.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Historical Research Applications of DL-Alanine β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanine β-naphthylamide hydrochloride has historically served as a crucial tool in biochemical and biomedical research. Its primary application lies as a chromogenic and fluorogenic substrate for the detection and quantification of aminopeptidase activity. This guide provides an in-depth overview of its historical applications, detailing experimental protocols, summarizing key quantitative data, and illustrating the experimental workflows involved.

Core Applications in Research

The principal use of DL-Alanine β-naphthylamide hydrochloride has been in enzyme kinetics and clinical diagnostics. Its ability to be hydrolyzed by specific aminopeptidases, releasing β-naphthylamine, forms the basis of a variety of detection methods.[1][2][3] The liberated β-naphthylamine can be quantified, most commonly through diazotization reactions that produce a colored azo dye, or by its inherent fluorescence. This has made it an invaluable substrate for:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of aminopeptidases.

-

Enzyme Inhibition Studies: Screening for and characterizing inhibitors of aminopeptidases, which is relevant in drug development.[4]

-

Clinical Diagnostics: Detecting elevated levels of specific aminopeptidases in biological samples, which can be indicative of certain diseases.

-

Microbiology: Differentiating bacterial species based on their aminopeptidase profiles.[5]

Quantitative Data Summary

The following table summarizes kinetic parameters and relative hydrolysis rates of various aminopeptidases using alanine β-naphthylamide substrates. This data is critical for comparing enzyme efficiency and substrate specificity.

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/hr) | Relative Rate of Hydrolysis (%) | Reference |

| Water Buffalo Kidney Cortex AAP1 | DL-Alanine-β-naphthylamide HCl | 0.15 | 1694 | 100 | [6] |

| Water Buffalo Kidney Cortex AAP2 | DL-Alanine-β-naphthylamide HCl | 0.17 | - | 100 | [6] |

| Water Buffalo Kidney Cortex AAP3 | DL-Alanine-β-naphthylamide HCl | 0.125 | - | 100 | [6] |

| Camel Liver Alanine Aminopeptidase | DL-Alanine-β-naphthylamide HCl | - | - | 100 | [7] |

| Camel Liver Alanine Aminopeptidase | L-Leucine-β-naphthylamide HCl | - | - | 87.8 | [7] |

| Camel Liver Alanine Aminopeptidase | Glycine-β-naphthylamide HCl | - | - | 61.9 | [7] |

| Chara australis Aminopeptidase II | Alanine-2-naphthylamide | - | - | 100 | [7] |

| Chara australis Aminopeptidase II | Leucine-2-naphthylamide | - | - | ~6 | [7] |

| Bacillus subtilis Aminopeptidase I | L-Alanyl-β-naphthylamide | - | - | 100 | [7] |

| Bacillus subtilis Aminopeptidase I | L-Lysyl-β-naphthylamide | - | - | 56.0 | [7] |

| Bacillus subtilis Aminopeptidase I | L-Leucyl-β-naphthylamide | - | - | 16.0 | [7] |

| Bacillus subtilis Aminopeptidase II | L-Lysyl-β-naphthylamide | - | - | >40 (relative to L-Alanyl) | [7] |

| Bacillus subtilis Aminopeptidase II | L-Alanyl-β-naphthylamide | - | - | 4.0 | [7] |

| Bacillus subtilis Aminopeptidase III | L-Aspartyl-β-naphthylamide | - | - | 100 | [7] |

| Bacillus subtilis Aminopeptidase III | L-Alanyl-β-naphthylamide | - | - | 90.0 | [7] |

| Bacillus subtilis Aminopeptidase III | L-Leucyl-β-naphthylamide | - | - | 20.0 | [7] |

Key Experimental Protocols

A fundamental application of DL-Alanine β-naphthylamide hydrochloride is in the colorimetric assay for alanine aminopeptidase activity. The following protocol is a representative example from historical research.

Colorimetric Assay for Alanine Aminopeptidase Activity

This protocol is based on the method described by Kawata et al. (1980) and utilized in the study of alanine aminopeptidase from water buffalo kidney.[6]

1. Reagents:

-

Enzyme Extract: A suitably diluted solution containing the aminopeptidase to be assayed.

-

Substrate Stock Solution: 6 mM DL-Alanine-β-naphthylamide hydrochloride in an appropriate solvent (e.g., water or a small amount of DMSO followed by dilution in buffer).

-

Reaction Buffer: 100 mM Tris-HCl buffer, pH 7.8.

-

Terminating Reagent (Coupling Reagent): 1 mg/mL Fast Garnet GBC solution in 1 M sodium acetate buffer (pH 4.2) containing 10% Tween 20.

2. Assay Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microcentrifuge tube or a well in a microplate), prepare a 1.5 mL reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.8

-

A suitable volume of the diluted enzyme extract.

-

The final concentration of DL-Alanine-β-naphthylamide HCl should be 0.4 mM.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 0.1 mL of the 6 mM substrate stock solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Color Development: Stop the reaction by adding 0.5 mL of the Fast Garnet GBC solution. This reagent serves a dual purpose: it stops the enzymatic reaction by lowering the pH and couples with the liberated β-naphthylamine to form a colored azo dye.

-

Measurement: Measure the absorbance of the resulting colored solution spectrophotometrically at 525 nm.

-

Quantification: The concentration of the liberated β-naphthylamine, and thus the enzyme activity, can be determined by comparing the absorbance to a standard curve prepared with known concentrations of β-naphthylamine.

Definition of Enzyme Activity Unit: One unit of alanine aminopeptidase activity is typically defined as the amount of enzyme that catalyzes the liberation of 1 nmol of β-naphthylamine per hour at 37°C.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Recommendation for the measurement of "alanine aminopeptidase" in urine. | Sigma-Aldrich [merckmillipore.com]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Detecting Aminopeptidase Activity: A Technical Guide to Using DL-Alanine β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of exopeptidases that play a crucial role in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides.[1][2] Their activity is implicated in protein maturation, signal transduction, and cellular regulation.[3] Consequently, the detection and quantification of aminopeptidase activity are vital in numerous research and clinical applications, including drug discovery and disease diagnostics.[4] DL-Alanine β-naphthylamide hydrochloride serves as a versatile and reliable chromogenic and fluorogenic substrate for the sensitive detection of aminopeptidase activity.[4][5] This technical guide provides an in-depth overview of the principles, protocols, and applications of using DL-Alanine β-naphthylamide hydrochloride for this purpose.

Principle of Detection

The assay is based on the enzymatic hydrolysis of DL-Alanine β-naphthylamide by aminopeptidases. This reaction cleaves the amide bond, releasing the highly fluorescent and chromogenic molecule, β-naphthylamine. The rate of β-naphthylamine formation is directly proportional to the aminopeptidase activity in the sample. The released β-naphthylamine can be quantified using either a spectrophotometer or a fluorometer, providing a sensitive measure of enzyme activity.

Quantitative Data

The substrate specificity of aminopeptidases can vary. The following table summarizes the relative rates of hydrolysis of different amino acid β-naphthylamide substrates by various aminopeptidases, with the activity against the alanine derivative set as the benchmark.

| Enzyme Source | Substrate | Relative Rate of Hydrolysis (%) |

| Camel Liver Alanine Aminopeptidase | DL-Alanine-β-naphthylamide HCl | 100 |

| L-Leucine-β-naphthylamide HCl | 87.8 | |

| Glycine-β-naphthylamide HCl | 61.9 | |

| Chara australis Aminopeptidase II | Alanine-2-naphthylamide | 100 |

| Leucine-2-naphthylamide | ~6 | |

| Bacillus subtilis Aminopeptidase I | L-Alanyl-β-naphthylamide | 100 |

| L-Lysyl-β-naphthylamide | 56.0 | |

| L-Leucyl-β-naphthylamide | 16.0 | |

| Bacillus subtilis Aminopeptidase II | L-Lysyl-β-naphthylamide | >40 (relative to L-Alanyl) |

| L-Alanyl-β-naphthylamide | 4.0 | |

| Bacillus subtilis Aminopeptidase III | L-Aspartyl-β-naphthylamide | 100 |

| L-Alanyl-β-naphthylamide | 90.0 | |

| L-Leucyl-β-naphthylamide | 20.0 |

This data is compiled from a study on the comparative hydrolysis rates of amino acid naphthylamides by various aminopeptidases.

Experimental Protocols

Two primary methods for quantifying aminopeptidase activity using DL-Alanine β-naphthylamide hydrochloride are the colorimetric and fluorometric assays.

Spectrophotometric (Colorimetric) Assay Protocol

This protocol is adapted from kinetic tests for aminopeptidase activity.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Sample containing aminopeptidase (e.g., cell lysate, tissue homogenate, purified enzyme)

-

Microplate reader or spectrophotometer capable of measuring absorbance at or near 560 nm (after derivatization)

-

Fast Garnet GBC salt solution (for post-reaction color development)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DL-Alanine β-naphthylamide hydrochloride in a suitable solvent (e.g., ethanol, DMSO) and then dilute to the final working concentration in the assay buffer. A final concentration of 2 mM is often a good starting point.

-

Prepare the Tris-HCl buffer.

-

Prepare a solution of Fast Garnet GBC salt.

-

-

Assay Reaction:

-

In a microplate well or cuvette, add the Tris-HCl buffer.

-

Add the sample containing the aminopeptidase.

-

To initiate the reaction, add the DL-Alanine β-naphthylamide hydrochloride substrate solution.

-

The final reaction volume will depend on the format (e.g., 200 µL for a 96-well plate).

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C). The incubation time will depend on the enzyme activity and may need to be optimized (e.g., 10-60 minutes).

-

-

Color Development:

-

Stop the enzymatic reaction by adding the Fast Garnet GBC salt solution. This reagent reacts with the liberated β-naphthylamine to produce a colored azo dye.

-

-

Measurement:

-

Measure the absorbance of the resulting solution at the appropriate wavelength for the azo dye (typically around 560 nm).

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of β-naphthylamine to correlate absorbance values with the amount of product formed.

-

-

Calculation:

-

Calculate the aminopeptidase activity based on the standard curve, expressing the results in units such as µmol of product formed per minute per mg of protein.

-

Fluorometric Assay Protocol

This protocol is based on the inherent fluorescence of the released β-naphthylamine.[6]

Materials:

-

DL-Alanine β-naphthylamide hydrochloride

-

Assay buffer (e.g., Tris-HCl, PBS)

-

Sample containing aminopeptidase

-

Microplate reader or fluorometer with excitation and emission wavelengths of approximately 340 nm and 425 nm, respectively.

-

Black microplates (to minimize background fluorescence)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DL-Alanine β-naphthylamide hydrochloride and dilute to the final working concentration in the assay buffer.

-

-

Assay Reaction:

-

In a black microplate well, add the assay buffer.

-

Add the sample.

-

Initiate the reaction by adding the substrate solution.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at time intervals (kinetic assay) or at a single endpoint after a fixed incubation period. Use an excitation wavelength of ~340 nm and an emission wavelength of ~425 nm.

-

-

Standard Curve:

-

Generate a standard curve with known concentrations of β-naphthylamine to determine the amount of product formed.

-

-

Calculation:

-

Calculate the enzyme activity from the rate of fluorescence increase or the endpoint fluorescence value, using the standard curve for conversion.

-

Signaling Pathways and Experimental Workflows

Aminopeptidase N (also known as CD13) is not only an enzyme but also a signaling molecule involved in various cellular processes.[7] Ligation of CD13 can trigger intracellular signaling cascades, often independent of its enzymatic activity.[8]

Aminopeptidase N (CD13) Signaling Pathway

Cross-linking of CD13 on the cell surface can initiate a signaling cascade involving the activation of several downstream pathways, including the MAPK and PI3K pathways, leading to cellular responses such as cell migration, adhesion, and cytokine production.[9][10]

Caption: CD13 signaling cascade.

Experimental Workflow for Aminopeptidase Activity Assay

The following diagram illustrates a typical workflow for measuring aminopeptidase activity in a biological sample.

Caption: Aminopeptidase assay workflow.

Conclusion

DL-Alanine β-naphthylamide hydrochloride is a valuable tool for researchers studying aminopeptidase activity. Its use in both colorimetric and fluorometric assays provides flexibility and sensitivity for a wide range of applications. Understanding the underlying principles and having access to detailed protocols are essential for obtaining reliable and reproducible results. Furthermore, the recognition of aminopeptidases as signaling molecules opens up new avenues for research into their multifaceted roles in health and disease.

References

- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 2. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. L-丙氨酸β-萘酰胺 protease substrate | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Enzymatic Hydrolysis of DL-Alanine β-Naphthylamide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the enzymatic hydrolysis of DL-Alanine β-naphthylamide hydrochloride. This substrate is widely utilized in biochemical and clinical assays to determine the activity of various aminopeptidases. This document details the reaction mechanism, stereoselectivity, and provides standardized experimental protocols and kinetic data.

Core Principle of Hydrolysis

The fundamental principle of the enzymatic assay using DL-Alanine β-naphthylamide hydrochloride lies in the cleavage of the amide bond between the alanine residue and the β-naphthylamine moiety by an aminopeptidase. This reaction yields a free alanine amino acid and the chromogenic or fluorogenic compound, β-naphthylamine.

The released β-naphthylamine can be quantified to determine the rate of the enzymatic reaction, which is directly proportional to the aminopeptidase activity in the sample. Detection of β-naphthylamine is typically achieved through two main methods:

-

Colorimetric Detection: In the presence of a diazonium salt, such as Fast Garnet GBC, β-naphthylamine forms a colored azo dye. The intensity of the color, measured spectrophotometrically, corresponds to the amount of β-naphthylamine produced.

-

Fluorometric Detection: β-naphthylamine itself is a fluorescent molecule, and its fluorescence can be measured to quantify the enzymatic activity. This method generally offers higher sensitivity compared to colorimetric detection.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. DL-Alanine β-naphthylamide serves as a synthetic substrate for these enzymes, particularly for alanine aminopeptidases.

Stereoselectivity of Aminopeptidases

DL-Alanine β-naphthylamide is a racemic mixture, containing both the D- and L-enantiomers of alanine. Most aminopeptidases exhibit a high degree of stereospecificity, preferentially hydrolyzing substrates containing L-amino acids. Therefore, in the context of this assay, it is primarily the L-Alanine β-naphthylamide that is cleaved by the enzyme. The D-enantiomer is generally not hydrolyzed or is hydrolyzed at a significantly lower rate. This is a critical consideration when interpreting kinetic data, as the effective substrate concentration for the enzyme is approximately half of the total DL-Alanine β-naphthylamide concentration. Some specialized bacterial D-aminopeptidases can hydrolyze D-amino acid amides, but these are less common in the context of general aminopeptidase assays.

Quantitative Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of DL-Alanine β-naphthylamide by different aminopeptidase isoenzymes purified from water buffalo kidney. These values provide a basis for comparing the enzymatic efficiency and substrate affinity.

| Enzyme | Km (mM) | Vmax (units/mg protein) |

| Alanine Aminopeptidase 1 (AAP1) | 0.15 | 1694 |

| Alanine Aminopeptidase 2 (AAP2) | 0.17 | 1143 |

| Alanine Aminopeptidase 3 (AAP3) | 0.125 | 66129 |

A unit of Vmax is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the enzymatic hydrolysis of DL-Alanine β-naphthylamide hydrochloride.

Colorimetric Assay for Alanine Aminopeptidase Activity

This protocol is adapted from a study on purified alanine aminopeptidase isoenzymes.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride (Substrate)

-

Tris-HCl buffer (100 mM, pH 7.8)

-

Enzyme extract or purified enzyme solution

-

Fast Garnet GBC solution (1 mg/mL in 1 M Na-acetate buffer, pH 4.2, containing 10% Tween 20)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 1.4 mL of 100 mM Tris-HCl buffer (pH 7.8) and a suitable dilution of the enzyme extract.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of a 6 mM stock solution of DL-Alanine β-naphthylamide hydrochloride to achieve a final substrate concentration of 0.4 mM.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at the chosen temperature.

-

Terminate the reaction by adding 0.5 mL of the Fast Garnet GBC solution.

-

Measure the absorbance of the resulting colored product at 525 nm using a spectrophotometer.

-

A blank reaction should be prepared by adding the terminating solution before the addition of the substrate.

-

Calculate the enzyme activity based on a standard curve of β-naphthylamine.

Rapid Test for Leucine Aminopeptidase (LAP) in Bacteria

This protocol is a common method used in microbiology for the preliminary identification of catalase-negative, gram-positive cocci.[1][2]

Materials:

-

LAP disk (impregnated with Leucine-β-naphthylamide)

-

Sterile distilled water or reagent-grade water

-

p-dimethylaminocinnamaldehyde reagent

-

Wooden applicator stick

-

Petri dish

Procedure:

-

Place a LAP disk in a sterile petri dish and allow it to warm to room temperature.

-

Slightly moisten the disk with a drop of sterile water. Do not oversaturate.

-

Using a wooden applicator stick, pick several colonies of the test organism from a pure culture (18-24 hours old) and smear them onto a small area of the LAP disk.

-

Incubate the disk at room temperature for 5 minutes.

-

After incubation, add one drop of the p-dimethylaminocinnamaldehyde reagent to the inoculated area of the disk.

-

Observe for a color change within 1 minute. A positive result is indicated by the development of a red to reddish-purple color. A negative result shows no color change or a slight yellow color.

Mandatory Visualizations

Enzymatic Hydrolysis Workflow

Caption: Workflow of the enzymatic hydrolysis of DL-Alanine β-naphthylamide.

Aminopeptidase N (CD13) Signaling Pathway

References

In-Depth Technical Guide: Safety and Handling of DL-Alanine β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and experimental context for DL-Alanine β-naphthylamide hydrochloride. The following sections detail the chemical and physical properties, potential hazards, safety measures, and relevant experimental applications of this compound, ensuring its safe and effective use in a laboratory setting.

Chemical and Physical Properties

DL-Alanine β-naphthylamide hydrochloride is a synthetic compound utilized in biochemical and microbiological research. It serves as a chromogenic and fluorogenic substrate for various peptidases.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of DL-Alanine β-Naphthylamide Hydrochloride

| Property | Value |

| Synonyms | DL-Ala-βNA·HCl, (±)-2-Amino-N-(2-naphthyl)propanamide hydrochloride |

| CAS Number | 74144-49-3 |

| Molecular Formula | C₁₃H₁₄N₂O·HCl |

| Molecular Weight | 250.72 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in ethanol (50 mg/mL, clear to slightly hazy) |

| Melting Point | 258-260 °C (decomposes) |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

DL-Alanine β-naphthylamide hydrochloride is classified as a hazardous substance. Its primary health concern is its potential carcinogenicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard and precautionary statements for this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statement | H351 | Suspected of causing cancer. |

| Precautionary Statement | P203 | Obtain, read and follow all safety instructions before use. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P281 | Use personal protective equipment as required. | |

| P318 | IF exposed or concerned, get medical advice. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations... |

The carcinogenicity concern likely stems from the 2-naphthylamine moiety, which is a known carcinogen.[2]

Quantitative Toxicity Data

First-Aid Measures

In the event of exposure to DL-Alanine β-naphthylamide hydrochloride, the following first-aid measures should be taken immediately.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure risk.

Handling:

-

Use in a well-ventilated area.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry place at 2-8°C.

-

Keep container tightly closed.

-

Store locked up.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a P3 (EN 143) cartridge.

Experimental Protocols

DL-Alanine β-naphthylamide hydrochloride is primarily used as a substrate in enzyme assays, particularly for the detection of aminopeptidase activity.

Differentiation of Listeria Species

This compound can be used in a simple colorimetric test to differentiate Listeria monocytogenes from other Listeria species.[4][5] The principle of this test is the hydrolysis of DL-alanine-β-naphthylamide by an alanyl aminopeptidase present in most Listeria species, but absent in L. monocytogenes. The hydrolysis releases β-naphthylamide, which can be detected with a colorimetric reagent.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of DL-Alanine β-naphthylamide hydrochloride in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5). The exact concentration may need to be optimized but is typically in the range of 1-5 mg/mL.

-

Prepare a developing reagent, such as a solution of N,N-dimethylaminocinnamaldehyde, to detect the liberated β-naphthylamide.

-

-

Bacterial Suspension:

-

Grow a pure culture of the Listeria isolate to be tested on a suitable agar medium.

-

Prepare a heavy suspension of the bacterial colonies in sterile distilled water or saline.

-

-

Assay Procedure:

-

Add a small volume of the bacterial suspension to a tube containing the DL-Alanine β-naphthylamide hydrochloride solution.

-

Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours).

-

After incubation, add the developing reagent.

-

-

Result Interpretation:

-

A positive result (indicating the presence of alanyl aminopeptidase) is the development of a distinct color change (e.g., a bright pink or cherry-red color with N,N-dimethylaminocinnamaldehyde).[6]

-

Listeria monocytogenes will yield a negative result (no color change), while other Listeria species will be positive.

-

Aminopeptidase Activity Assay

DL-Alanine β-naphthylamide hydrochloride can be used as a substrate to measure the activity of various aminopeptidases. The enzyme cleaves the amide bond, releasing β-naphthylamine, which can be quantified either colorimetrically or fluorometrically.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare an appropriate buffer for the enzyme being assayed (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme).

-

Substrate Solution: Dissolve DL-Alanine β-naphthylamide hydrochloride in the assay buffer to a final concentration typically in the millimolar range.

-

Enzyme Solution: Prepare a solution of the enzyme (e.g., from a cell lysate or purified protein) in the assay buffer.

-

Stop Solution (for colorimetric endpoint assay): Prepare a solution to stop the enzymatic reaction, such as a strong acid (e.g., trichloroacetic acid).

-

Developing Reagent (for colorimetric assay): A reagent to react with the released β-naphthylamine to produce a colored product (e.g., a diazonium salt like Fast Garnet GBC).

-

-

Assay Procedure:

-

Pre-incubate the enzyme solution at the optimal temperature for the assay.

-

Initiate the reaction by adding the substrate solution to the enzyme solution.

-

Incubate the reaction mixture for a defined period, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution (for endpoint assays).

-

Add the developing reagent and allow time for color development.

-

-

Measurement:

-

Colorimetric: Measure the absorbance of the colored product at its maximum absorbance wavelength using a spectrophotometer.

-

Fluorometric: Measure the fluorescence of the released β-naphthylamine at its excitation and emission maxima (typically around 340 nm excitation and 425 nm emission).

-

-

Quantification:

-

Create a standard curve using known concentrations of β-naphthylamine to determine the amount of product formed in the enzymatic reaction.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

-

Disposal Considerations

Dispose of DL-Alanine β-naphthylamide hydrochloride and any contaminated materials in accordance with local, state, and federal regulations. Due to its potential carcinogenicity, it should be treated as hazardous waste. Do not dispose of it down the drain or in general waste.

This technical guide is intended to provide essential safety and handling information for DL-Alanine β-naphthylamide hydrochloride. It is crucial for all users to be familiar with this information and to follow good laboratory practices to ensure a safe working environment. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

DL-Alanine beta-naphthylamide hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

DL-Alanine β-naphthylamide hydrochloride is a synthetic compound widely utilized in biochemical and biomedical research. It serves as a chromogenic substrate for various aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. Its utility spans from enzymatic assays and inhibitor screening to microbiological identification.

Chemical Identifiers and Molecular Formula:

| Identifier | Value |

| CAS Number | 74144-49-3 |

| Molecular Formula | C₁₃H₁₄N₂O·HCl[1] |

| Synonyms | DL-Ala-βNA·HCl, 2-Amino-N-(2-naphthalenyl)propanamide hydrochloride |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 250.72 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 258-260 °C (decomposes) | [1] |

| Solubility | Ethanol: 50 mg/mL (clear to slightly hazy) | [1] |

| Storage Temperature | 2-8°C | [1] |

Applications in Research and Development

DL-Alanine β-naphthylamide hydrochloride is a versatile tool in several research areas:

-

Biochemical Research: Primarily used in studies related to enzyme activity and inhibition, helping to elucidate metabolic pathways and drug mechanisms.[4]

-

Pharmaceutical Development: It serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[4]

-

Neuroscience Studies: The compound is applied in neuropharmacology to investigate its effects on neurotransmitter systems, aiding in the development of treatments for neurological disorders.[4]

-

Microbiology: It is used in bacteriological assays to differentiate and identify bacterial species based on their aminopeptidase activity.

Experimental Protocols

Alanine Aminopeptidase (AAP) Activity Assay

This protocol describes a method for measuring the activity of alanine aminopeptidase using DL-Alanine β-naphthylamide hydrochloride as a substrate. The enzymatic reaction liberates β-naphthylamine, which is then detected colorimetrically.

Materials:

-

DL-Alanine β-naphthylamide hydrochloride

-

100 mM Tris-HCl buffer (pH 7.8)

-

Enzyme extract (e.g., from tissue homogenate)

-

Fast Garnet GBC solution (1 mg/mL) in 1 M Sodium Acetate buffer (pH 4.2) with 10% Tween 20

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8) and a suitable dilution of the enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding DL-Alanine β-naphthylamide hydrochloride to a final concentration of 0.4 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding 0.5 mL of the Fast Garnet GBC solution. This solution couples with the liberated β-naphthylamine to produce a colored product.

-

Measure the absorbance of the resulting solution at 525 nm using a spectrophotometer.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis of the substrate.

Bacterial Identification using the Leucine Aminopeptidase (LAP) Test

DL-Alanine β-naphthylamide hydrochloride can be used in a similar fashion to Leucine β-naphthylamide in tests to identify catalase-negative, gram-positive cocci. This protocol is adapted from the LAP test methodology.

Materials:

-

LAP test disks impregnated with Leucine-beta-naphthylamide (a structurally similar substrate)

-

Cinnamaldehyde reagent

-

Pure bacterial culture (18-24 hours old)

-

Reagent-grade water

-

Wooden applicator stick

Procedure:

-

Slightly dampen the LAP disk with reagent-grade water.

-

Using a wooden applicator stick, transfer several colonies of the pure bacterial culture onto a small area of the LAP disk.

-

Incubate the disk at room temperature for 5 minutes.

-